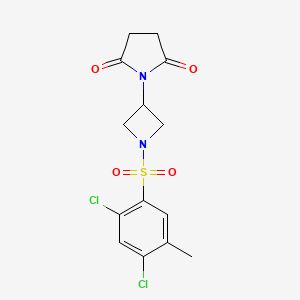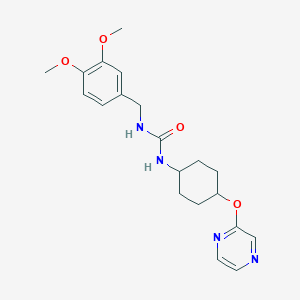
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile, also known as ETPTA, is a novel compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it has been proposed that (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile induces apoptosis in cancer cells by activating the caspase cascade. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to inhibit the growth of Candida albicans by disrupting the cell membrane.
Biochemical and Physiological Effects
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been shown to have biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to inhibit the growth of Candida albicans by disrupting the cell membrane. In addition, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been reported to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has several advantages for lab experiments. It is a novel compound with potential applications in scientific research. It has been optimized for high purity and high yield. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to have low toxicity in normal cells. However, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action.
Direcciones Futuras
There are several future directions for (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile research. One direction is to further elucidate its mechanism of action. Another direction is to investigate its potential applications in other diseases, such as fungal infections. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile could also be used as a lead compound for the development of new anticancer and antifungal drugs. Finally, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile could be used in combination with other drugs to enhance their efficacy.
Métodos De Síntesis
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form 4-(4-ethylphenyl)thiazol-2-amine. This intermediate is then reacted with 2-nitrobenzaldehyde and acrylonitrile to form (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile. The synthesis method has been optimized to yield high purity and high yield of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been shown to have potential applications in scientific research. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to have antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-2-14-7-9-15(10-8-14)18-13-26-20(22-18)17(12-21)11-16-5-3-4-6-19(16)23(24)25/h3-11,13H,2H2,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVKONGCBEHHS-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)



![methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate](/img/structure/B2849327.png)
![8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2849328.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)



![2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2849343.png)
![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)
![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)